molecular formula C10H8N4O2 B14877029 6-(5-Methylpyrazin-2-yl)pyrimidine-4-carboxylic acid

6-(5-Methylpyrazin-2-yl)pyrimidine-4-carboxylic acid

Cat. No.: B14877029
M. Wt: 216.20 g/mol
InChI Key: RYHPMIGHYXODQM-UHFFFAOYSA-N
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Description

6-(5-Methylpyrazin-2-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring fused with a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-Methylpyrazin-2-yl)pyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-methylpyrazine-2-carboxylic acid with a suitable pyrimidine derivative under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction may be catalyzed by agents like sodium ethoxide or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

6-(5-Methylpyrazin-2-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

6-(5-Methylpyrazin-2-yl)pyrimidine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(5-Methylpyrazin-2-yl)pyrimidine-4-carboxylic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(5-Methylpyrazin-2-yl)pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl group on the pyrazine ring and the carboxylic acid group on the pyrimidine ring can lead to distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C10H8N4O2

Molecular Weight

216.20 g/mol

IUPAC Name

6-(5-methylpyrazin-2-yl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C10H8N4O2/c1-6-3-12-9(4-11-6)7-2-8(10(15)16)14-5-13-7/h2-5H,1H3,(H,15,16)

InChI Key

RYHPMIGHYXODQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=N1)C2=CC(=NC=N2)C(=O)O

Origin of Product

United States

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